molecular formula C17H17N3O3S B2577801 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034591-09-6

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2577801
CAS No.: 2034591-09-6
M. Wt: 343.4
InChI Key: SJULPTIZKBDYBX-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is an organic compound that belongs to a class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves the following steps:

  • Formation of Pyridine Derivative: : This step includes the synthesis of a pyridine derivative through the reaction of 4-methoxy-6-methylpyridin-2(1H)-one with appropriate reagents.

  • Ethylation: : The pyridine derivative is then ethylated using suitable reagents under controlled conditions to form the ethylated intermediate.

  • Benzo[d]thiazole Formation: : The ethylated intermediate is then reacted with thiazole derivatives under specific conditions to form the benzo[d]thiazole ring.

  • Carboxamide Formation:

Industrial Production Methods

Industrial production methods generally utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification steps to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically yielding oxidized derivatives of the benzo[d]thiazole ring.

  • Reduction: : Reduction reactions may result in the formation of reduced forms of the carboxamide or pyridine rings.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

  • Substitution: : Various reagents such as halides, nitriles, or acids can be used under conditions like heating or catalysis.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted or modified derivatives of the original compound, with changes in functional groups or ring structures.

Scientific Research Applications

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has demonstrated potential in several areas:

  • Chemistry: : It serves as a precursor for synthesizing other heterocyclic compounds and complex organic molecules.

  • Biology: : Research has explored its potential as a bioactive molecule, with studies on its effects on cellular processes and enzyme activities.

  • Industry: : It may be used in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. These interactions are mediated through specific binding sites and involve molecular forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

When compared to other similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its unique structural features and functional groups

Similar Compounds

  • N-(2-(4-methoxy-2-oxo-2H-pyridin-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

  • N-(2-(6-methyl-2-oxo-2H-pyridin-1-yl)ethyl)benzo[d]thiazole-6-carboxamide

  • N-(2-(4-methoxy-6-methyl-2-oxo-2H-pyridin-1-yl)ethyl)thiazole-6-carboxamide

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-7-13(23-2)9-16(21)20(11)6-5-18-17(22)12-3-4-14-15(8-12)24-10-19-14/h3-4,7-10H,5-6H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJULPTIZKBDYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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